REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:10][CH3:11])([CH2:6][CH2:7][CH2:8][CH3:9])[C:3](O)=[O:4].S(Cl)([Cl:14])=O>>[CH3:1][C:2]([CH2:10][CH3:11])([CH2:6][CH2:7][CH2:8][CH3:9])[C:3]([Cl:14])=[O:4]
|
Name
|
|
Quantity
|
316 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(CCCC)CC
|
Name
|
|
Quantity
|
357 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The surplus thionyl chloride was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)Cl)(CCCC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |